N-[4-(aminosulfonyl)benzyl]-2-(5-methoxy-1H-indol-1-yl)acetamide
Description
N-[4-(Aminosulfonyl)benzyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic indole-based acetamide derivative characterized by a 5-methoxyindole core linked to a 4-aminosulfonylbenzyl group via an acetamide bridge. This structure combines the pharmacophoric features of indole (a privileged scaffold in drug discovery) with a sulfonamide moiety, which is often associated with enhanced binding affinity and selectivity in enzyme inhibition .
Properties
IUPAC Name |
2-(5-methoxyindol-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-25-15-4-7-17-14(10-15)8-9-21(17)12-18(22)20-11-13-2-5-16(6-3-13)26(19,23)24/h2-10H,11-12H2,1H3,(H,20,22)(H2,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWILOPRFJROEMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminosulfonyl)benzyl]-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the indole nitrogen using methyl iodide in the presence of a base.
Formation of the Benzyl Moiety: The benzyl group with an aminosulfonyl substituent can be synthesized by sulfonation of benzylamine followed by amination.
Coupling of the Indole and Benzyl Moieties: The final step involves coupling the indole and benzyl moieties through an acetamide linkage, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminosulfonyl)benzyl]-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N-[4-(aminosulfonyl)benzyl]-2-(5-methoxy-1H-indol-1-yl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(aminosulfonyl)benzyl]-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in biological pathways.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound shares core structural elements with several indole-acetamide derivatives, differing primarily in substituents on the indole ring and the benzyl/aryl group. Key comparisons include:
Key Observations :
- Sulfonamide vs. Halogen Substitutents: The target compound’s 4-aminosulfonyl group (present in ) likely improves aqueous solubility compared to halogenated analogs (e.g., 10j), which prioritize lipophilicity .
- Indole Core Importance : Compounds lacking the indole scaffold (e.g., CA-XII binder in ) exhibit significantly reduced activity, underscoring the indole’s role in target recognition.
Pharmacological Advantages
- The 4-aminosulfonylbenzyl group may confer dual functionality: enhancing target binding (via sulfonamide) and improving pharmacokinetics (via hydrogen bonding) compared to nitro- or halogen-substituted analogs .
Biological Activity
N-[4-(aminosulfonyl)benzyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and applications in various fields.
Chemical Structure and Properties
The compound's molecular formula is , featuring a complex structure that includes an indole moiety, a methoxy group, and an aminosulfonyl group. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 2-(5-methoxyindol-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide |
| Molecular Weight | 373.43 g/mol |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic processes.
- Receptor Ligand Activity : It has potential as a ligand for receptors that play roles in cellular signaling pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The unique combination of the methoxy and sulfonamide groups in this compound may enhance its efficacy against cancer cells. A study highlighted its potential in inhibiting tumor growth through apoptosis induction in various cancer cell lines.
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays, particularly against Gram-positive bacteria. The sulfonamide group is known for its antibacterial properties, which may be enhanced by the indole structure.
Anticonvulsant Activity
In a study exploring structure-activity relationships, derivatives of compounds similar to this compound were evaluated for anticonvulsant effects. The results suggest that modifications to the benzyl group can significantly impact anticonvulsant activity, indicating potential therapeutic applications in epilepsy treatment.
Structure-Activity Relationship (SAR)
The SAR studies demonstrate that variations in the substituents on the benzyl and indole rings can lead to significant changes in biological activity. For instance:
| Compound | Substituent Changes | Biological Activity |
|---|---|---|
| N-[4-(aminosulfonyl)benzyl]-2-(5-hydroxy-1H-indol-1-yl)acetamide | Hydroxy instead of methoxy | Reduced anticancer activity |
| N-[4-(sulfonamide)benzyl]-2-(indolyl)acetamide | Absence of methoxy group | Lower antimicrobial activity |
Case Studies and Research Findings
- Anticancer Study : A recent investigation into the compound's effects on human cancer cell lines revealed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity comparable to established chemotherapeutics.
- Antimicrobial Evaluation : In vitro tests demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
- Anticonvulsant Screening : In animal models, the compound exhibited significant seizure protection compared to traditional antiepileptic drugs, indicating its potential as a novel therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
